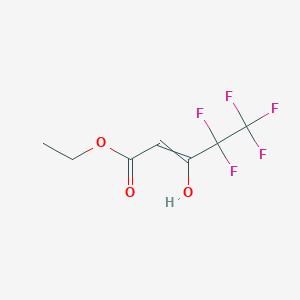

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate

Description

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate is a fluorinated α,β-unsaturated ester characterized by a hydroxyl group at the C3 position and five fluorine atoms at the C4 and C5 positions. This structure imparts unique electronic and steric properties, making it relevant in synthetic organic chemistry, particularly for applications requiring metabolic stability or electrophilic reactivity.

Properties

CAS No. |

26717-86-2 |

|---|---|

Molecular Formula |

C7H7F5O3 |

Molecular Weight |

234.12 g/mol |

IUPAC Name |

ethyl 4,4,5,5,5-pentafluoro-3-hydroxypent-2-enoate |

InChI |

InChI=1S/C7H7F5O3/c1-2-15-5(14)3-4(13)6(8,9)7(10,11)12/h3,13H,2H2,1H3 |

InChI Key |

JIJVQNXZGNUHEY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C=C(C(C(F)(F)F)(F)F)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate typically involves the reaction of ethyl acetoacetate with pentafluoropropene in the presence of a base. The reaction conditions often include a solvent such as tetrahydrofuran (THF) and a catalyst like triethylamine. The reaction proceeds through a nucleophilic addition mechanism, resulting in the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: The fluorine atoms can be substituted with other functional groups, such as halogens or alkyl groups[][3].

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as halogens (Cl₂, Br₂) and alkyl halides (R-X) are employed under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.

Medicine: It is explored for its potential in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.

Mechanism of Action

The mechanism of action of Ethyl 4,4,5,5,5-pentafluoro-3-hydroxy-2-pentenoate involves its interaction with various molecular targets. The fluorine atoms enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly valuable in drug design, where the compound can modulate specific pathways and targets within cells .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Hydroxy-Substituted Pentenoate Esters

(S)-Methyl 4-(2’-methyl-4’,5’-dimethoxyphenyl)-5-hydroxy-(2E)-pentenoate (Compound 5, )

- Structural Differences :

- The hydroxyl group is located at C5 (vs. C3 in the target compound).

- Aromatic methoxyphenyl substituents replace the pentafluoro groups.

- The ester moiety is methyl (vs. ethyl).

- Functional Implications :

- The methoxyphenyl group introduces electron-donating effects, reducing electrophilicity at the α,β-unsaturated system compared to the electron-withdrawing pentafluoro substituents in the target compound.

- The C5 hydroxyl position may influence hydrogen-bonding interactions differently than the C3 hydroxyl in the target compound.

Fluorinated Esters

Ethyl 5-(2,4-difluorophenoxy)pentanoate and Related Derivatives ()

- Structural Differences: Fluorine atoms are part of a phenoxy group (aromatic ring) rather than aliphatic positions (C4/C5). Only two fluorine atoms are present (vs. five in the target compound).

- Functional Implications: The aromatic fluorine substituents primarily affect resonance and lipophilicity, whereas aliphatic fluorines in the target compound induce strong inductive effects, increasing acidity of adjacent protons. Commercial availability (4–10 suppliers for fluorinated phenoxy esters ) contrasts with the likely specialized synthesis required for the pentafluoro target compound.

Bulky-Substituent Esters

Ethyl 5-[(ethoxycarbonyl)oxy]-5,5-diphenylpent-2-ynoate ()

- Structural Differences: A triple bond (pent-2-ynoate) replaces the α,β-unsaturated double bond. Bulky diphenyl and ethoxycarbonyloxy groups are present (vs. compact pentafluoro substituents).

- Steric hindrance from diphenyl groups may reduce nucleophilic attack at the ester carbonyl, unlike the fluorine-induced electronic activation in the target compound.

Data Table: Key Structural and Functional Comparisons

Research Findings and Implications

- Reactivity: The target compound’s pentafluoro and hydroxyl groups create a polarized α,β-unsaturated system, enhancing its suitability for nucleophilic additions or cycloadditions compared to non-fluorinated analogs .

- Stability : Aliphatic fluorine substitution likely improves metabolic stability over aromatic fluorinated esters, which are prone to oxidative degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.